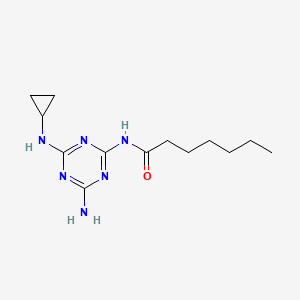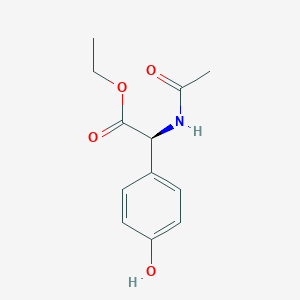
Ac-Phg(4-OH)-OEt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-hydroxyphenylglycine ethyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Glycine Derivative: The protected phenylglycine derivative is synthesized through a series of reactions, including amination and acylation.
Esterification: The carboxylic acid group of the glycine derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, N-Acetyl-4-hydroxyphenylglycine ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-4-hydroxyphenylglycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-4-hydroxyphenylglycine ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-hydroxyphenylglycine ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ethyl ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylphenylglycine ethyl ester: Lacks the hydroxyl group on the phenyl ring.
N-Acetyl-4-methoxyphenylglycine ethyl ester: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N-Acetyl-4-hydroxyphenylglycine ethyl ester is unique due to the presence of the hydroxyl group at the para position on the phenyl ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetamido-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)11(13-8(2)14)9-4-6-10(15)7-5-9/h4-7,11,15H,3H2,1-2H3,(H,13,14)/t11-/m0/s1 |
Clave InChI |
SXTAOIFRRTYQDL-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



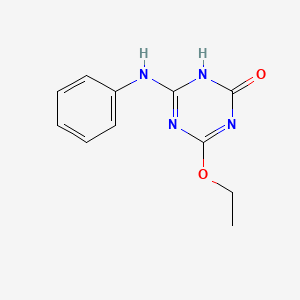
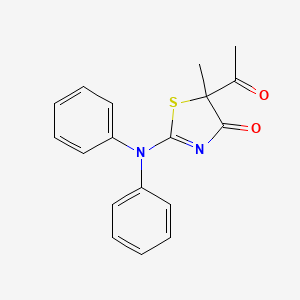
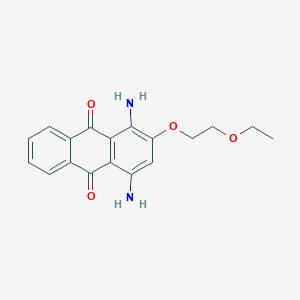

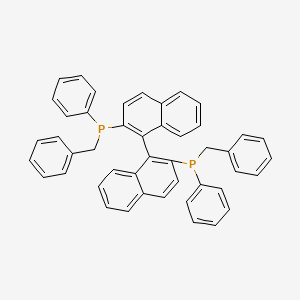

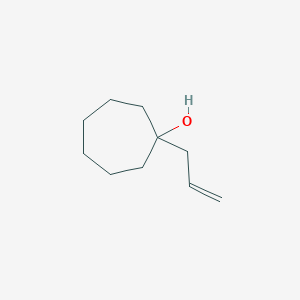
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
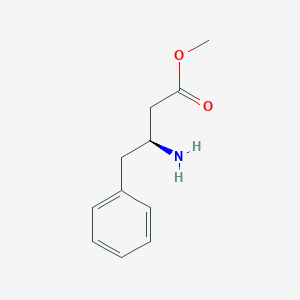
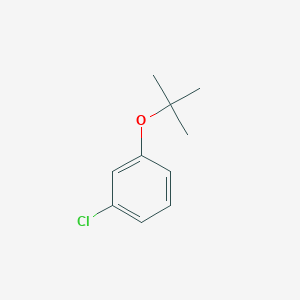
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

